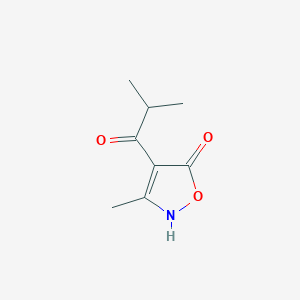
Diphenyl terephthalate
描述
Synthesis Analysis
Diphenyl terephthalate synthesis has been explored through various methodologies, including novel approaches for the efficient synthesis of terephthalate derivatives. For instance, a novel (3 + 3) annulation approach has been developed for the synthesis of 2-aryl terephthalates from nitroallylic acetates and stabilized sulfur ylides, forming biaryls bearing a terephthalate moiety through a cascade of reactions (Lakshminarayana Satham & I. Namboothiri, 2018). Another study highlights the synthesis of terephthalate polyesters completely prepared from renewable resources, demonstrating the potential for sustainable production of diphenyl terephthalate-related polymers (M. Colonna et al., 2011).
Molecular Structure Analysis
The molecular structure of diphenyl terephthalate plays a crucial role in its chemical behavior and applications. Studies such as those on the graphene oxide-wrapped organic dipotassium terephthalate hollow microrods have provided insights into its structure-related enhanced potassium storage capabilities (Xuanpeng Wang et al., 2018).
Chemical Reactions and Properties
Diphenyl terephthalate participates in various chemical reactions, underlining its importance in polymer science and material chemistry. The mechanochemical synthesis of alkaline earth metal terephthalates, for example, demonstrates the versatility of diphenyl terephthalate in forming complex compounds (G. Scholz et al., 2014).
Physical Properties Analysis
The physical properties of diphenyl terephthalate, including its thermal and mechanical properties, are of significant interest. Research on new unsaturated poly(ester-urethane) based on terephthalic acid derived from polyethylene terephthalate (PET) waste bottles indicates the material's high thermal and mechanical stability (A. Issam et al., 2012).
Chemical Properties Analysis
The chemical properties of diphenyl terephthalate, including its reactivity and the role it plays in the synthesis of polymers and other materials, are crucial for its applications in various fields. The synthesis and effect of N,N'-Diphenylterephthalamide on the crystallization of isotactic polypropylene highlights the impact of diphenyl terephthalate derivatives on polymer crystallization processes (Henglun Cheng et al., 2020).
科学研究应用
-
Recycling of Poly(Ethylene Terephthalate) (PET)
- Field : Environmental Science and Pollution Research
- Application : PET recycling aims to transform into a monomer/oligomer to produce new materials from plastic wastes . It is an application in various fields, including the food and beverage industry, packaging, and textile applications .
- Methods : The chemical glycolysis process is an outstanding recycling technique for PET . This process emphasizes the catalysts’ performance, reaction conditions and methods, degradation agents, the kinetics of reactions, and reprocessing products .
- Results : Understanding the reaction mechanism offers practical solutions toward protecting the environment against disadvantageous outgrowths rising from PET wastes .
-
Chemically Modified Poly(Butylene Adipate-Co-Terephthalate) Biocomposites
- Field : Journal of Materials Science
- Application : The bio-based blends based on Mater-Bi bio-plastic and poly (ε-caprolactone), at a weight ratio of 70:30, were developed, followed by the addition of UFC100 cellulose filler to yield sustainable biocomposites .
- Methods : The effects of cellulose chemical modification with three diisocyanates, i.e., hexamethylene diisocyanate (HDI), methylene diphenyl isocyanate (MDI), or toluene diisocyanate (TDI) on the surface properties of biocomposites were evaluated .
- Results : Biocomposites containing cellulose modified with HDI, MDI, or TDI revealed contact angle values of 93.5°, 97.7°, and 92.4°, respectively, compared to 88.5° for reference blend, indicating an enlarged hydrophobicity window .
-
Applications of PET (Polyethylene Terephthalate)
- Field : Industrial Applications
- Application : PET is used in various fields, including screen-printing, filter for oil and sand filtration, bracing wires for agricultural applications (greenhouses etc.), woven/knitting belt, filter cloth, and other such industrial applications .
- Methods : The use of these plastics helps in improving the fuel economy, re-cyclability, and renewability of plastic parts .
- Results : Chemical substrates derived from renewable resources are now equivalent to petroleum-based analogs .
-
Thermophysical Property Datafile for Process Simulators
- Field : Chemical Engineering
- Application : Diphenyl terephthalate can be used in process simulators like Aspen Plus . These simulators are used in the design, optimization, and troubleshooting of chemical processes .
- Methods : The thermophysical property datafile of Diphenyl terephthalate is used in the simulator to model the behavior of this compound in various processes .
- Results : The use of accurate datafiles can lead to more precise simulations, which can improve the efficiency and safety of chemical processes .
-
Free Radicals Thermodynamic Data for Oxidation, Combustion, and Thermal Cracking Kinetics
- Field : Chemical Kinetics
- Application : The thermodynamic data of free radicals of Diphenyl terephthalate can be used in the study of oxidation, combustion, and thermal cracking kinetics .
- Methods : The data is used to model and understand the behavior of Diphenyl terephthalate under various conditions .
- Results : This can lead to a better understanding of the reaction mechanisms and can help in the optimization of industrial processes .
安全和危害
未来方向
Research into the degradation of plastic and plastic-derived chemicals, including Diphenyl terephthalate, is ongoing. Photocatalytic technology has been recognized as a promising proposal to degrade these pollutants . Additionally, the recycling of polymeric waste materials into valuable ones has become a hot topic in mainstream research .
属性
IUPAC Name |
diphenyl benzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4/c21-19(23-17-7-3-1-4-8-17)15-11-13-16(14-12-15)20(22)24-18-9-5-2-6-10-18/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGJOUYGWKFYQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061765 | |
| Record name | Diphenyl terephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; [Alfa Aesar MSDS] | |
| Record name | Diphenyl terephthalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20638 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Diphenyl terephthalate | |
CAS RN |
1539-04-4 | |
| Record name | 1,4-Diphenyl 1,4-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1539-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenyl terephthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001539044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenyl terephthalate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402474 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Benzenedicarboxylic acid, 1,4-diphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diphenyl terephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyl terephthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.786 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENYL TEREPHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0KW8M264E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate](/img/structure/B44519.png)







![(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-aminophenyl)propanoic acid](/img/structure/B44535.png)



![Benzhydryl (6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B44547.png)